molecular formula C20H16O6 B14408158 Dimethyl 2,3-dibenzoylbut-2-enedioate CAS No. 84269-47-6

Dimethyl 2,3-dibenzoylbut-2-enedioate

Cat. No.: B14408158
CAS No.: 84269-47-6
M. Wt: 352.3 g/mol
InChI Key: HJZHKSZNSJRVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,3-dibenzoylbut-2-enedioate is an organic compound with the molecular formula C20H18O6 It is a derivative of butenedioate, featuring two benzoyl groups and two methoxy groups attached to the butenedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,3-dibenzoylbut-2-enedioate typically involves the esterification of 2,3-dibenzoylbut-2-enedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2,3-dibenzoylbut-2-enedioic acid+2CH3OHH+dimethyl 2,3-dibenzoylbut-2-enedioate+2H2O\text{2,3-dibenzoylbut-2-enedioic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{this compound} + 2 \text{H}_2\text{O} 2,3-dibenzoylbut-2-enedioic acid+2CH3​OHH+​dimethyl 2,3-dibenzoylbut-2-enedioate+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process while minimizing the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,3-dibenzoylbut-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed under basic conditions.

Major Products

    Oxidation: 2,3-dibenzoylbut-2-enedioic acid

    Reduction: Dimethyl 2,3-dihydroxybut-2-enedioate

    Substitution: this compound derivatives with substituted groups

Scientific Research Applications

Dimethyl 2,3-dibenzoylbut-2-enedioate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of dimethyl 2,3-dibenzoylbut-2-enedioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl fumarate
  • Dimethyl maleate
  • Dimethyl itaconate

Uniqueness

Dimethyl 2,3-dibenzoylbut-2-enedioate is unique due to the presence of two benzoyl groups, which confer distinct chemical properties and reactivity compared to other dimethyl esters. This structural feature makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

84269-47-6

Molecular Formula

C20H16O6

Molecular Weight

352.3 g/mol

IUPAC Name

dimethyl 2,3-dibenzoylbut-2-enedioate

InChI

InChI=1S/C20H16O6/c1-25-19(23)15(17(21)13-9-5-3-6-10-13)16(20(24)26-2)18(22)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

HJZHKSZNSJRVDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(C(=O)C1=CC=CC=C1)C(=O)OC)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.